

An In-depth Technical Guide to Bromo-PEG2-MS: Chemical Properties and Reactivity

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Compound of Interest		
Compound Name:	Bromo-PEG2-MS	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-MS is a heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its structure incorporates a bromo group, a short polyethylene glycol (PEG) spacer, and a methanesulfonyl (mesyl) group. This unique combination of functionalities makes it a versatile tool for the synthesis of complex biomolecular conjugates, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The PEG spacer enhances aqueous solubility and provides flexibility to the linker, while the bromo and mesyl groups offer orthogonal reactivity for conjugation to various nucleophiles.[4] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of Bromo-PEG2-MS.

Chemical Properties

The chemical and physical properties of **Bromo-PEG2-MS** are summarized in the table below. It is important to note that while some data is specific to **Bromo-PEG2-MS**, other parameters are derived from closely related bromo-PEG compounds due to the limited availability of experimental data for this specific molecule.



Property	Value	Source
Molecular Formula	C5H11BrO4S	[2]
Molecular Weight	247.11 g/mol	
CAS Number	1935075-34-5	_
Appearance	Varies; typically a liquid or low- melting solid	General knowledge on similar PEG compounds
Solubility	Soluble in a wide range of organic solvents such as DMSO and DMF. The PEG chain imparts some aqueous solubility.	
Storage Conditions	Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Sensitive to light and moisture.	

Reactivity and Applications

The reactivity of **Bromo-PEG2-MS** is dominated by the presence of the bromo and mesyl functional groups, both of which are excellent leaving groups for nucleophilic substitution reactions. This allows for the covalent attachment of molecules containing nucleophilic moieties such as amines, thiols, and hydroxyl groups.

Nucleophilic Substitution Reactions

The primary application of **Bromo-PEG2-MS** is in bioconjugation, where it serves as a linker to connect two different molecular entities. The bromo group readily reacts with soft nucleophiles like thiols (e.g., cysteine residues in proteins) and can also react with amines (e.g., lysine residues) under appropriate conditions. The mesyl group provides an additional reactive site for conjugation, offering the potential for sequential or orthogonal derivatization.

Reaction with Thiols:



Thiol groups are excellent nucleophiles for alkyl bromides, proceeding via an SN2 mechanism to form a stable thioether bond. This reaction is highly efficient and is a common strategy for linking molecules to cysteine-containing peptides and proteins.

Reaction with Amines:

Primary and secondary amines can also displace the bromide, although they are generally less reactive than thiols towards alkyl bromides. The reaction typically requires more forcing conditions, such as elevated temperatures or the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Role in PROTAC Synthesis

Bromo-PEG2-MS is particularly valuable as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in determining the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of the PEG spacer in **Bromo-PEG2-MS** can improve the solubility and cell permeability of the resulting PROTAC.

Caption: General workflow for PROTAC synthesis using Bromo-PEG2-MS.

Experimental Protocols

While specific, detailed protocols for **Bromo-PEG2-MS** are not readily available in the public domain, the following sections provide generalized experimental procedures for the key reactions involving this type of linker. Researchers should optimize these protocols for their specific substrates and desired products.

General Protocol for Conjugation to a Thiol-Containing Molecule

• Dissolution: Dissolve the thiol-containing molecule in a suitable buffer, typically at a pH range of 7-8.5 to ensure the thiol is in its more nucleophilic thiolate form. Degas the buffer to prevent oxidation of the thiol.

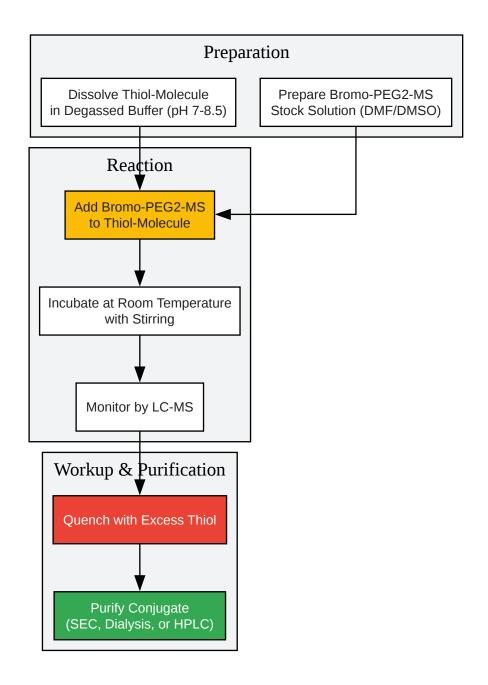






- Reagent Preparation: Prepare a stock solution of Bromo-PEG2-MS in an anhydrous watermiscible solvent such as DMF or DMSO.
- Reaction: Add a 1.1 to 5-fold molar excess of the Bromo-PEG2-MS stock solution to the solution of the thiol-containing molecule. The reaction can be performed at room temperature with stirring.
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to track the formation of the desired conjugate and the consumption of the starting materials.
- Quenching: Once the reaction is complete, quench any unreacted Bromo-PEG2-MS by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol.
- Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and byproducts.





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Caption: Experimental workflow for thiol conjugation.

General Protocol for Conjugation to an Amine-Containing Molecule

 Dissolution: Dissolve the amine-containing molecule in an aprotic polar solvent such as DMF or DMSO.



- Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
- Reagent Addition: Add a slight molar excess of **Bromo-PEG2-MS** to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture, typically to 40-60 °C, and stir under an inert atmosphere.
- Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, the reaction can be worked up by dilution with an organic solvent and washing with aqueous solutions to remove the base and salts.
- Purification: Purify the desired product by flash chromatography or preparative HPLC.

Characterization

The successful synthesis of **Bromo-PEG2-MS** conjugates can be confirmed using a variety of analytical techniques.

- Mass Spectrometry (MS): ESI-MS is a powerful tool for confirming the molecular weight of
 the conjugate and any intermediates. The characteristic isotopic pattern of bromine can be a
 useful diagnostic feature. For larger PEGylated molecules, specialized MS techniques may
 be required to handle the polydispersity of the PEG chain.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to
 confirm the structure of the conjugate. The disappearance of the proton signals
 corresponding to the starting materials and the appearance of new signals corresponding to
 the product are indicative of a successful reaction. The characteristic signals of the PEG
 backbone are typically observed in the 3.5-3.8 ppm region in 1H NMR.

Safety and Handling

Bromo-PEG2-MS should be handled with care in a laboratory setting. As an alkylating agent, it is potentially harmful.

• Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.



- Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.
- Storage: Store in a tightly sealed container at -20°C under an inert atmosphere. Avoid exposure to light and moisture.
- Disposal: Dispose of waste in accordance with local regulations for chemical waste.

Conclusion

Bromo-PEG2-MS is a valuable and versatile heterobifunctional linker for the synthesis of complex biomolecular conjugates. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, makes it an important tool for researchers in drug discovery and chemical biology, particularly in the rapidly advancing field of PROTACs. Careful consideration of reaction conditions, purification methods, and safety precautions is essential for the successful application of this reagent.

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